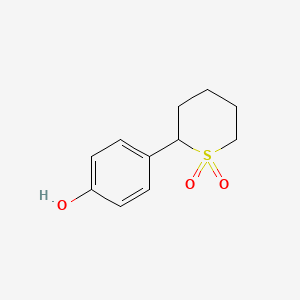
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is an organic compound that features a thiane ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione typically involves the reaction of 4-hydroxybenzaldehyde with thioacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiane ring can be reduced to form a dihydrothiane derivative.
Substitution: The hydroxy group can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents such as acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiane ring can modulate the compound’s overall reactivity and stability. These interactions can influence various biological processes, including enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group but differ in the heterocyclic ring structure.
Phenolic Antioxidants: Compounds such as 4-hydroxybenzoic acid and its derivatives have similar antioxidant properties.
Ferulic Acid Derivatives: These compounds also contain a hydroxyphenyl group and are known for their biological activities.
Uniqueness
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-(1,1-dioxothian-2-yl)phenol |
InChI |
InChI=1S/C11H14O3S/c12-10-6-4-9(5-7-10)11-3-1-2-8-15(11,13)14/h4-7,11-12H,1-3,8H2 |
InChI Key |
ADQGKGBLVUPPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)


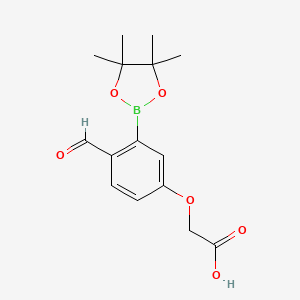
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
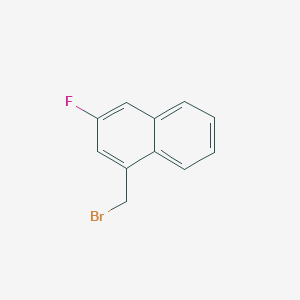

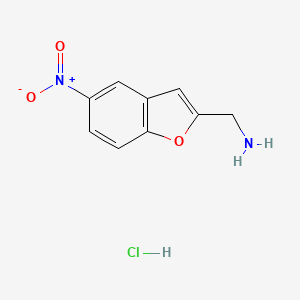
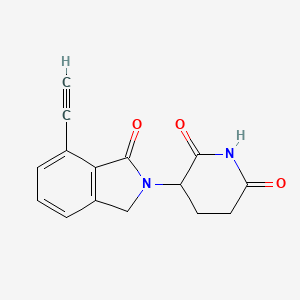
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
